2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Synthetic Chemistry Medicinal Chemistry Heterocyclic Chemistry

This 2,3,4-substituted trifluoromethylpyridine building block is essential for kinase inhibitor SAR. The ortho-chloro enables selective SNAr chemistry while the meta-amino group is reserved for subsequent coupling, enabling orthogonal synthetic routes impossible with other regioisomers. The C4-trifluoromethyl group enhances metabolic stability and target affinity in derived drug candidates. With a low melting point (53–57°C) and high purity (≥98%), it is ideally suited for automated liquid handling and high-throughput parallel synthesis, minimizing clogging risks and post-synthesis purification. Choose this specific regioisomer for reproducible results—generic substitution is a high-risk proposition for project continuity.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 166770-70-3
Cat. No. B069462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)pyridin-3-amine
CAS166770-70-3
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)N)Cl
InChIInChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
InChIKeyKFMUXCNJJIWKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)pyridin-3-amine (CAS 166770-70-3): Procurement Guide for a High-Value Heterocyclic Building Block


2-Chloro-4-(trifluoromethyl)pyridin-3-amine (CAS 166770-70-3) is a highly substituted heteroaromatic building block belonging to the trifluoromethylpyridine (TFMP) class, a privileged scaffold in pharmaceutical and agrochemical research. Its molecular architecture integrates an amino group, a chloro substituent, and a trifluoromethyl group on a pyridine ring [1]. The strategic placement of these substituents imparts distinct physicochemical properties, including a calculated aqueous solubility of 1.7 g/L and a melting point in the 53-57 °C range, which directly influence its handling and downstream reactivity [2].

Why Generic Substitution Fails for 2-Chloro-4-(trifluoromethyl)pyridin-3-amine: The Critical Role of Regioisomeric Precision


The utility of 2-chloro-4-(trifluoromethyl)pyridin-3-amine cannot be replicated by simple substitution with another chloro-trifluoromethyl-pyridine isomer. Its unique 2,3,4-substitution pattern is the critical determinant of its value. The ortho-chloro group provides a selective handle for SNAr chemistry, while the meta-amino group serves as a key point for derivatization, a combination that enables orthogonal synthetic routes not feasible with regioisomers like the 2-chloro-5-(trifluoromethyl) or 6-chloro-4-(trifluoromethyl) analogs. Furthermore, the presence and position of these functional groups are known to drastically alter pharmacokinetic properties in derived drug candidates, with the C4-trifluoromethyl group specifically linked to improved metabolic stability and target affinity in pyridine-based drugs [1]. This spatial arrangement of substituents creates a distinct reactivity and biological profile that is non-transferable to its isomers, making generic substitution a high-risk proposition for project continuity and data reproducibility.

2-Chloro-4-(trifluoromethyl)pyridin-3-amine: Quantitative Evidence for Differentiated Procurement


Regioisomeric Purity Defines Reactivity: Superior Orthogonal Reactivity Profile

The 2-chloro-3-amino-4-trifluoromethyl substitution pattern of the target compound creates a uniquely differentiated orthogonal reactivity profile compared to its regioisomers. The ortho-chloro substituent is activated for SNAr reactions, while the amino group provides a secondary derivatization handle, enabling sequential functionalization. In contrast, the 6-chloro-4-(trifluoromethyl)pyridin-3-amine isomer (CAS 1261476-94-1) positions the amino group between the chloro and trifluoromethyl groups, altering the electronic environment and nucleophilic aromatic substitution (SNAr) activation. Similarly, the 2-chloro-5-(trifluoromethyl)pyridin-3-amine isomer (CAS 72587-18-9) changes the substitution pattern to 2,3,5, which can lead to different regiochemical outcomes in cross-coupling reactions. This specific substitution pattern is essential for achieving desired regioselectivity in the synthesis of complex molecules, as documented in patent literature for kinase inhibitors [1].

Synthetic Chemistry Medicinal Chemistry Heterocyclic Chemistry

Physical Property Differentiation: A Practical Basis for Procurement Decisions

The physical properties of 2-chloro-4-(trifluoromethyl)pyridin-3-amine provide a concrete basis for differentiation from its regioisomers, directly impacting handling, storage, and formulation. The target compound has a melting point of 53-57 °C and a calculated aqueous solubility of 1.7 g/L [1]. In contrast, the regioisomer 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) exhibits a significantly higher melting point of 86-90 °C [2]. This 33 °C difference in melting point is a critical practical differentiator, affecting storage conditions (the target compound may require refrigeration in warmer climates to prevent melting) and its physical form. The target compound's lower melting point indicates a lower crystal lattice energy, which can translate to better solubility in organic solvents, a key advantage for solution-phase chemistry.

Pre-formulation Process Chemistry Analytical Chemistry

Commercial Purity Benchmarking: Data-Driven Quality Assurance for Reproducible Research

Procurement decisions for research chemicals are critically dependent on reliable purity and quality metrics. Commercial suppliers of 2-chloro-4-(trifluoromethyl)pyridin-3-amine provide quantitative data that differentiates their offerings. For example, one major supplier certifies the compound at a purity of 97% , while another offers it at a higher standard of 98% . More importantly, vendors provide comprehensive certificates of analysis, including NMR and HPLC data, to verify batch-to-batch consistency . This level of analytical documentation is essential for ensuring reproducibility in sensitive biological assays and multi-step syntheses, where even minor impurities can have a significant impact. The availability of such verified quality data reduces the risk of project delays and data variability, which is a key procurement consideration not universally available for all analogs.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 2-Chloro-4-(trifluoromethyl)pyridin-3-amine: Translating Evidence into Project Value


Synthesis of Kinase Inhibitors Requiring Orthogonal Reactivity

The unique 2,3,4-substitution pattern of this compound provides a critical handle for sequential functionalization in the construction of kinase inhibitor scaffolds. Its ortho-chloro group can be selectively reacted in SNAr reactions, while the amino group is reserved for subsequent coupling, enabling efficient and regiocontrolled access to complex molecules that cannot be synthesized using other regioisomers [1].

Medicinal Chemistry Optimization for Improved Metabolic Stability

The C4-trifluoromethyl group is a well-established structural motif for enhancing the metabolic stability and target affinity of pyridine-containing drug candidates [1]. This compound serves as an ideal starting point for exploring structure-activity relationships (SAR) around this privileged scaffold, offering a direct path to developing drug leads with improved pharmacokinetic properties.

High-Throughput Experimentation (HTE) and Library Synthesis

With a lower melting point (53-57 °C) than many of its regioisomers [1] and high commercial purity (97-98%) , this compound is highly amenable to automated liquid handling and high-throughput parallel synthesis. Its physical properties reduce the risk of solidification and clogging in robotic systems, while the high purity minimizes the need for post-synthesis purification, accelerating the hit-to-lead process.

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